7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a suitable amine, followed by cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways .
Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. These derivatives may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility allows for the creation of products with enhanced efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in these effects are often related to signal transduction and metabolic regulation .
Comparison with Similar Compounds
- 7-Chloro-1H-pyrrolo[3,2-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine derivatives
- Pyrroloquinolines
Comparison: Compared to other similar compounds, 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine stands out due to its unique chloro substitution, which can influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain targets, making it more effective in specific applications .
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOSZJWONGAIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CN=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408962-08-1 |
Source
|
Record name | 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.